

Application Notes and Protocols for C. elegans Chemotaxis Assay to Ascr#8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans provides a powerful model system for studying the neural circuits and molecular mechanisms that underlie behavior. Ascarosides, a family of small molecule pheromones, are key regulators of C. elegans behavior and development, influencing processes such as dauer formation, mating, and social aggregation.[1][2][3] **Ascr#8**, a structurally unique ascaroside, plays a significant role in sex-specific behaviors, acting as a potent attractant for males while eliciting avoidance in hermaphrodites.[4][5] This application note provides a detailed protocol for a robust and reproducible chemotaxis assay to quantify the behavioral responses of C. elegans to **Ascr#8**.

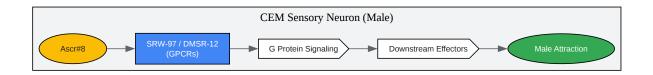
The assay described herein is a modified version of the quadrant chemotaxis assay, which allows for the simultaneous assessment of attraction and repulsion and provides a quantitative measure of chemotactic preference.[6][7] This method is suitable for screening genetic mutants, evaluating the effects of drug compounds on chemosensation, and investigating the neural basis of sex-specific behaviors.

Signaling Pathway

Ascr#8 is primarily sensed by the male-specific CEM (cephalic male) sensory neurons.[4] The perception of **Ascr#8** is mediated by a set of G protein-coupled receptors (GPCRs). Notably, the evolutionarily distinct GPCRs, SRW-97 and DMSR-12, act non-redundantly in different



subsets of CEM neurons to mediate the attractive response to **Ascr#8** in males.[4] Downstream signaling from these receptors is thought to involve conserved signal transduction pathways, ultimately leading to changes in neuronal activity and behavioral output.[1][3]



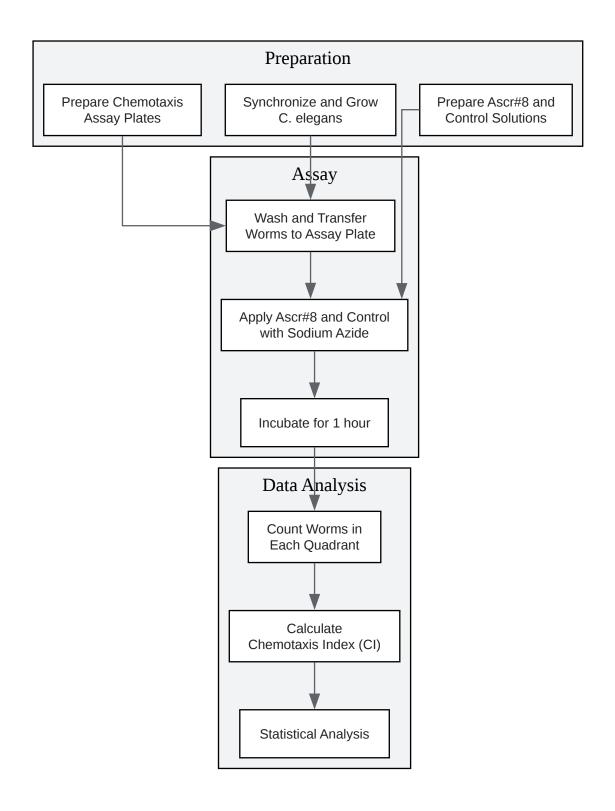
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Caption: Ascr#8 signaling pathway in male C. elegans.

Experimental Workflow

The chemotaxis assay involves preparing assay plates, synchronizing and preparing worms, setting up the assay with **Ascr#8** and a control, allowing the worms to chemotax for a defined period, and then quantifying their distribution on the plate to calculate a chemotaxis index.





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Caption: Experimental workflow for the Ascr#8 chemotaxis assay.



Experimental Protocols Materials

- Nematode Growth Medium (NGM) agar plates
- E. coli OP50
- M9 buffer
- Ascr#8 (synthetic)
- Ethanol (as a solvent for Ascr#8)
- Sodium azide (NaN3)
- Synchronized populations of young adult C. elegans (e.g., N2 wild-type males and hermaphrodites)
- Petri dishes (6 cm)
- Micropipette and tips
- Dissecting microscope

Protocol 1: Preparation of Chemotaxis Assay Plates

- Prepare chemotaxis agar (2% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4 in dH2O).
- Pour 10 ml of the melted chemotaxis agar into each 6 cm petri dish.
- Allow the plates to solidify and dry at room temperature for 24-48 hours.
- Just before use, draw a quadrant diagram on the bottom of the plate. Mark two opposite quadrants as "Test" and the other two as "Control". Mark the center of the plate as the origin.

Protocol 2: Synchronization and Preparation of Worms

Grow C. elegans on NGM plates seeded with E. coli OP50.



- To obtain a synchronized population of young adults, perform a bleach synchronization of gravid hermaphrodites.
- Plate the synchronized L1 larvae onto fresh NGM plates with OP50 and grow them at 20°C until they reach the young adult stage (approximately 48-72 hours).
- For assays with males, a strain with a high incidence of males (e.g., him-5 or him-8) can be used, or males can be picked from a wild-type population.
- Wash the worms off the plates with M9 buffer into a centrifuge tube.
- Pellet the worms by gentle centrifugation (800g for 1 minute) and aspirate the supernatant.
- Wash the worms two more times with M9 buffer to remove any residual bacteria.
- After the final wash, resuspend the worms in a small volume of M9 buffer.

Protocol 3: Chemotaxis Assay

- Prepare a stock solution of Ascr#8 in ethanol. A typical final concentration for the assay is 1 μM.[4] Prepare a control solution of ethanol in M9 buffer.
- Prepare a 1 M stock solution of sodium azide in dH2O.
- Pipette approximately 100-200 washed young adult worms onto the center (origin) of a chemotaxis assay plate.
- Wick away excess liquid from around the worms using the edge of a piece of filter paper.
- In the "Test" quadrants, spot 1 μ l of the **Ascr#8** solution and 1 μ l of 1 M sodium azide.
- In the "Control" quadrants, spot 1 μl of the control solution (ethanol in M9) and 1 μl of 1 M sodium azide.
- Place the lid on the plate and incubate at room temperature for 1 hour.
- After the incubation period, count the number of worms in each of the four quadrants. Worms
 that have not moved from the origin should not be counted.



• Repeat the assay at least three times for each condition and worm strain.

Data Presentation and Analysis

The chemotaxis index (CI) is calculated to quantify the worms' preference. The formula for the CI is:

CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms counted)

A positive CI indicates attraction to the test substance, a negative CI indicates repulsion, and a CI close to zero suggests no preference.

Table 1: Example Chemotaxis Data for Ascr#8

Worm Strain	Sex	Test Compo und	N (worms)	Worms in Test Quadra nts	Worms in Control Quadra nts	Chemot axis Index (CI)	Standar d Deviatio n
N2	Male	1 μM Ascr#8	150	105	45	0.40	± 0.08
N2	Hermaph rodite	1 μM Ascr#8	145	40	105	-0.45	± 0.09
him-5	Male	1 μM Ascr#8	160	115	45	0.44	± 0.07
srw- 97;dmsr- 12	Male	1 μM Ascr#8	155	75	80	-0.03	± 0.05
N2	Male	Vehicle	148	72	76	-0.03	± 0.06

Table 2: Interpretation of Chemotaxis Index (CI) Values



CI Value	Interpretation	Expected Response to Ascr#8
> 0.1	Attraction	Wild-type males
< -0.1	Repulsion	Wild-type hermaphrodites
-0.1 to 0.1	No Preference	srw-97;dmsr-12 double mutant males

Conclusion

This application note provides a comprehensive protocol for conducting a C. elegans chemotaxis assay to **Ascr#8**. By following these detailed methods, researchers can obtain reliable and quantifiable data on the behavioral responses of different worm strains and sexes to this important signaling molecule. The provided templates for data presentation and interpretation will aid in the analysis and reporting of experimental findings. This assay is a valuable tool for dissecting the genetic and neural pathways underlying chemosensation and sex-specific behaviors in C. elegans.

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